molecular formula C15H9Br3N2O3S B13813498 3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid

3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13813498
M. Wt: 537.0 g/mol
InChI Key: YHUPCIDTIGIULC-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound characterized by the presence of multiple bromine atoms and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 3,5-Dibromo-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid
  • 3,5-Dibromo-2-[[[(3-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid

Uniqueness

Compared to similar compounds, 3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its specific arrangement of bromine atoms and the presence of a thioxomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9Br3N2O3S

Molecular Weight

537.0 g/mol

IUPAC Name

3,5-dibromo-2-[(4-bromobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Br3N2O3S/c16-8-3-1-7(2-4-8)13(21)20-15(24)19-12-10(14(22)23)5-9(17)6-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

YHUPCIDTIGIULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Br

Origin of Product

United States

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